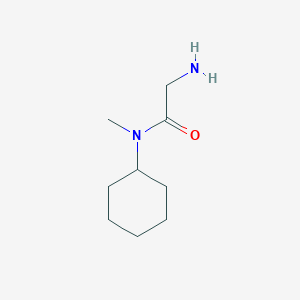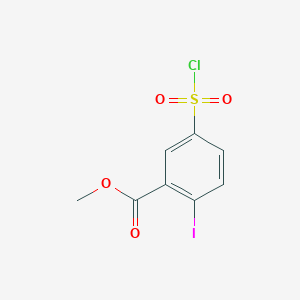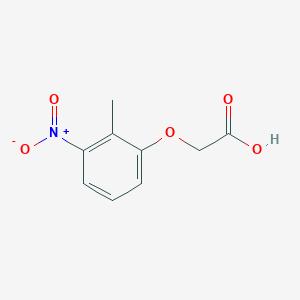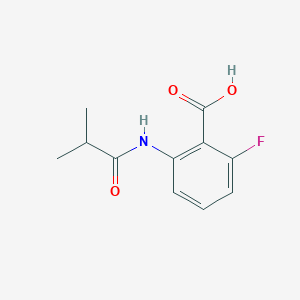![molecular formula C12H10N2O5S2 B1518024 5-[(3-Sulfamoylphenyl)carbamoyl]thiophene-2-carboxylic acid CAS No. 1155162-41-6](/img/structure/B1518024.png)
5-[(3-Sulfamoylphenyl)carbamoyl]thiophene-2-carboxylic acid
Overview
Description
“5-[(3-Sulfamoylphenyl)carbamoyl]thiophene-2-carboxylic acid” is a chemical compound with diverse applications in scientific research. It has a unique structure and properties that make it an intriguing candidate for studying various phenomena and developing innovative solutions. The compound has a molecular formula of C12H10N2O5S2 and a molecular weight of 326.35 .
Synthesis Analysis
Thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S , is a key component in the synthesis of this compound. Various synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is based on the thiophene ring system. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H10N2O5S2 and a molecular weight of 326.35 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis of Organic Compounds
This compound and its derivatives serve as key intermediates in the synthesis of a wide range of organic molecules. For example, novel biological-based nano organo solid acids with urea moiety have been synthesized and characterized, showcasing their potential in catalytic applications for creating various organic compounds under mild and green conditions. These applications include the synthesis of bis(pyrazol-5-ols), coumarin-3-carboxylic acids, and cinnamic acid derivatives, indicating the compound's versatility in organic synthesis (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Catalytic Applications
The compound is involved in catalytic processes, such as the palladium-catalyzed direct regiospecific arylation of thiophenes. This method allows for the efficient coupling of thiophene-2-carboxylates substituted at the 3-position by sulfamoyl or phenoxysulfonyl with aryl/heteroaryl bromides, leading to the exclusive production of 5-arylated thiophene-3-sulfonic amides or esters. This process demonstrates the compound's utility in the field of catalysis and its potential for generating complex organic molecules (Bheeter, Bera, & Doucet, 2013).
Antibacterial and Antitumor Activities
Derivatives of this compound have shown promising results in pharmacological studies. Specifically, thiophene sulfonamide derivatives were synthesized and exhibited significant urease inhibition and antibacterial activities, showcasing the compound's potential in drug development for treating various diseases (Noreen et al., 2017).
Material Science
In materials science, the compound has been used to develop new polymers and crystalline forms. For example, research on crystalline polymorph selection and discovery with polymer heteronuclei has highlighted the use of thiophene derivatives in exploring polymorph space, offering insights into the control of crystal polymorphism, which is crucial for the pharmaceutical industry and the manufacture of pigments (Price, Grzesiak, & Matzger, 2005).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, “5-[(3-Sulfamoylphenyl)carbamoyl]thiophene-2-carboxylic acid”, as a thiophene derivative, may have potential for future research and development in various fields of scientific research.
properties
IUPAC Name |
5-[(3-sulfamoylphenyl)carbamoyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S2/c13-21(18,19)8-3-1-2-7(6-8)14-11(15)9-4-5-10(20-9)12(16)17/h1-6H,(H,14,15)(H,16,17)(H2,13,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYPAVPHPBBWBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1517947.png)


![3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol](/img/structure/B1517953.png)
amine](/img/structure/B1517954.png)
![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)

![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)
![2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1517964.png)